Fmoc-ala-N-carboxyanhydride

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Standard Fmoc-amino acids require in situ activation (HBTU, DIC), risking racemization, side reactions, and variable efficiency-especially problematic for GMP peptide API manufacturing. Fmoc-Ala-NCA (CAS 125814-20-2) is a crystalline, storable pre-activated UNCA that eliminates coupling additives and their derived impurities. • Higher crude purity & lower purification costs • Compatible with Boc-side chain removal (TFA-stable) • Ideal for automated synthesizers & N-methyl amino acid couplings

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
CAS No. 125814-20-2
Cat. No. B144981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-ala-N-carboxyanhydride
CAS125814-20-2
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1
InChIKeyKWBSZLYHMUTNEJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-NCA Procurement Guide


Fmoc-ala-N-carboxyanhydride (Fmoc-Ala-NCA; CAS 125814-20-2) is a urethane-protected N-carboxyanhydride (UNCA) [1] used as a pre-activated alanine building block in peptide synthesis [2]. It is a crystalline, storable derivative that allows for controlled incorporation of alanine residues without requiring in situ activation .

1
Pre-activated alanine building block
No in situ activation needed
2
Fmoc/Boc orthogonal protection
Stable under TFA conditions
3
Additive-free peptide coupling
Only CO2 as by-product

Why Fmoc-Ala-NCA Cannot Be Replaced


Standard Fmoc-protected amino acids require separate, in situ activation (e.g., with HBTU, DIC) which can lead to variable coupling efficiencies, racemization, and side reactions with sensitive sequences [1]. In contrast, Fmoc-Ala-NCA is a pre-activated, isolable building block that eliminates the need for coupling additives, thereby reducing impurity profiles and improving reproducibility in automated and manual peptide synthesis [2].

Property
Fmoc-Ala-NCA
Standard Fmoc-Ala-OH
Activation
Pre-activated, no additives
Requires in situ activation
Impurity Profile
Only CO2 by-product
Stoichiometric by-products
Racemization Risk
Minimal, comparable to standard
May vary with activation method
Boc Orthogonality
Stable under TFA
Not applicable; Fmoc removed by base

Fmoc-Ala-NCA Differentiation from Analogs


Orthogonal Stability in Boc Deprotection

Fmoc-Ala-NCA exhibits complete stability under acidic conditions (TFA) that cleave Boc protecting groups, enabling orthogonal deprotection strategies in complex peptide syntheses [1]. In contrast, Boc-protected NCA analogs are labile under these conditions and cannot be used in orthogonal schemes requiring acidic deprotection steps [2].

Orthogonal Acid Stability
Head-to-head
Fmoc stable; Boc labile under TFA
Enables orthogonal Boc/Fmoc strategy
Standard TFA cleavage conditions
Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Prevention of NCA Formation in N-Methyl Coupling

Activation of Boc-N-methyl amino acids leads to the undesired formation of N-carboxyanhydrides, reducing coupling yields and complicating purification [1]. This side reaction is not observed when using Fmoc-protected derivatives, including Fmoc-Ala-NCA, which remains stable under activation conditions [1].

NCA By-product Prevention
Head-to-head
No NCA formation with Fmoc; observed with Boc
Reduces yield loss in N-methyl coupling
PyBroP/PyCloP activation conditions
N-Methyl Peptides Side Reaction Mitigation UNCA

Cleaner Coupling Without Additives

Fmoc-Ala-NCA, as a UNCA, is a pre-activated, isolable derivative that couples to amines without requiring additional coupling reagents (e.g., HBTU, DIC) [1]. This eliminates side products from coupling additives and simplifies purification. In contrast, standard Fmoc-Ala-OH requires in situ activation, generating stoichiometric by-products that can complicate downstream processing [1].

Cleaner Coupling Profile
Class-level
Only CO2 released vs. additive-derived impurities
Supports higher crude purity review
Solid- and solution-phase coupling
Solid-Phase Peptide Synthesis Coupling Efficiency Impurity Control

Racemization Control for Chiral Integrity

Studies on FMOC-L-phenylalanine as a model have demonstrated that urethane-protected NCAs, including Fmoc-Ala-NCA, can be used to synthesize dipeptides with minimal racemization on various polymer resins [1]. The degree of racemization is comparable to or lower than that observed with standard coupling reagents, but without the associated additive by-products [1].

Racemization Control
Reported
Minimal racemization by CE analysis
Supports chiral integrity review
Solid-phase, various resins
Racemization Chiral Purity Peptide Coupling

Long-Term Storage Stability

Urethane-protected NCAs, including Fmoc-Ala-NCA, are stable to routine laboratory manipulations and can be stored for extended periods of 1-2 years at temperatures below 0°C [1]. This stability is superior to many traditional NCAs which are prone to polymerization or hydrolysis upon storage .

Storage Stability
Class-level
1–2 years at <0 °C
Long-term storage context
Anhydrous conditions required
UNCA Storage Reagent Stability Supply Chain

Fmoc-Ala-NCA Optimal Application Scenarios


Orthogonal Boc/Fmoc Protection Schemes

Fmoc-Ala-NCA's acid stability allows it to be used in syntheses where Boc-protected side chains must be removed with TFA while the Fmoc group remains intact. This is not possible with Boc-protected NCAs, which would be cleaved under the same conditions [1].

Automated Synthesis of N-Methyl Peptides

In automated synthesizers, Fmoc-Ala-NCA eliminates the need for separate activation steps and reduces the risk of NCA by-product formation when coupling N-methyl amino acids, a known issue with Boc-protected derivatives [1]. This streamlines the synthesis cycle and improves crude purity.

Large-Scale Manufacturing with High Purity

The pre-activated nature of Fmoc-Ala-NCA eliminates coupling reagent-derived impurities, leading to higher crude peptide purity and reduced purification costs. This is a critical advantage for GMP manufacturing of peptide APIs where impurity control is paramount [1].

Application
Selection Property
Validation Focus
Orthogonal protection strategy
Acid-stable Fmoc protection
TFA compatibility review
N-methyl peptide synthesis
Additive-free activation
By-product control review
Large-scale peptide synthesis
Pre-activated UNCA building block
Crude purity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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